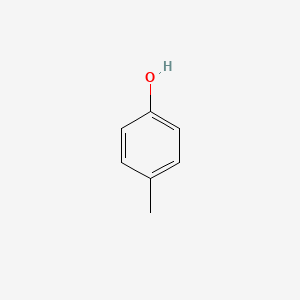
5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester
Overview
Description
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is a chemical compound with the molecular formula C28H34N2O12 and a molecular weight of 590.58 g/mol. This compound is a precursor to calcium indicators such as Fura-2, which are widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the aromatic core: The aromatic core is synthesized through a series of electrophilic aromatic substitution reactions.
Introduction of functional groups: Functional groups such as formyl, hydroxy, and methyl groups are introduced through various organic reactions, including formylation, hydroxylation, and methylation.
Esterification: The final step involves the esterification of the compound to form the tetramethyl ester derivative.
Industrial Production Methods
Industrial production of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is primarily used as a precursor to calcium indicators such as Fura-2. These indicators are essential tools in various scientific research fields, including:
Chemistry: Used in the study of calcium ion dynamics and interactions.
Biology: Employed in cellular imaging to monitor calcium ion concentrations within cells.
Medicine: Utilized in medical research to understand calcium signaling pathways and their role in various diseases.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester involves its conversion to calcium indicators such as Fura-2. These indicators bind to calcium ions, resulting in a change in their fluorescence properties. This change allows researchers to monitor calcium ion concentrations in real-time. The molecular targets include calcium ions, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5’-methyl BAPTA tetramethyl ester: Another derivative of BAPTA used as a calcium indicator.
5-Formyl-BAPTA tetramethyl ester: A similar compound with slight structural differences.
Uniqueness
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is unique due to its specific functional groups, which allow for the formation of highly sensitive calcium indicators. Its structural features enable precise monitoring of calcium ion dynamics, making it a valuable tool in scientific research.
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGKPHFMMVHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











